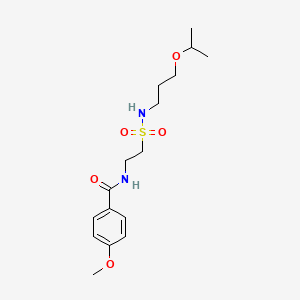

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide

描述

Reagents: Sulfamic acid, coupling agents (e.g., EDC, DCC)

Conditions: The benzamide core is reacted with sulfamic acid in the presence of coupling agents to introduce the sulfamoyl group.

Step 3: Attachment of Isopropoxypropyl Side Chain

Reagents: 3-isopropoxypropylamine, coupling agents

Conditions: The final step involves the reaction of the intermediate with 3-isopropoxypropylamine, again using coupling agents to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

属性

IUPAC Name |

4-methoxy-N-[2-(3-propan-2-yloxypropylsulfamoyl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5S/c1-13(2)23-11-4-9-18-24(20,21)12-10-17-16(19)14-5-7-15(22-3)8-6-14/h5-8,13,18H,4,9-12H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXMKTOFVIIAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core

-

Step 1: Preparation of Benzamide Core

Reagents: 4-methoxybenzoic acid, thionyl chloride, ammonia

Conditions: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with ammonia to form the benzamide core.

化学反应分析

Types of Reactions

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfamoyl group or the benzamide core, leading to different products.

Substitution: The methoxy group on the benzamide core can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

科学研究应用

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

作用机制

The mechanism of action of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites, while the benzamide core provides structural stability. The isopropoxypropyl side chain may enhance the compound’s solubility and bioavailability.

相似化合物的比较

Similar Compounds

- N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide

- N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide

Uniqueness

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide is unique due to the specific positioning of the methoxy group on the benzamide core, which can influence its chemical reactivity and biological activity. The presence of the isopropoxypropyl side chain also distinguishes it from other similar compounds, potentially affecting its solubility and interaction with molecular targets.

生物活性

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention in biomedical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C15H22N2O4S

- Molecular Weight : 342.41 g/mol

The presence of a sulfamoyl group and a methoxybenzamide moiety suggests potential interactions with biological systems, particularly in the context of drug design and development.

Antiproliferative Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of benzamide have shown selective cytotoxicity towards MCF-7 (breast cancer) cells with IC50 values ranging from 1.2 to 5.3 μM . This highlights the potential of such compounds in targeting cancer cells while sparing normal cells.

Antioxidant Properties

Antioxidative activity is another area where this compound may exert beneficial effects. Research has demonstrated that certain benzamide derivatives possess antioxidative properties, which can help mitigate oxidative stress in cells. This is particularly relevant in cancer therapy, where oxidative stress plays a dual role in promoting and inhibiting tumor growth .

Antibacterial Activity

The antibacterial properties of related compounds have also been explored. For example, some N-substituted benzamide derivatives exhibited strong antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values reported around 8 μM . This suggests that this compound may share similar antibacterial characteristics.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Compounds with sulfamoyl groups often act as enzyme inhibitors, particularly targeting enzymes involved in nucleotide synthesis.

- Cell Cycle Arrest : Some analogs have been shown to induce cell cycle arrest at specific phases, leading to increased apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : By enhancing antioxidant defenses, these compounds may reduce ROS levels, thus protecting normal cells while inducing stress in cancerous ones.

Study 1: Efficacy Against MCF-7 Cells

A study investigated the antiproliferative effects of various benzamide derivatives on MCF-7 cells. The results indicated that compounds with methoxy substitutions demonstrated enhanced activity compared to their unsubstituted counterparts. The most potent derivative had an IC50 value of 1.2 μM, suggesting high efficacy against breast cancer cells .

Study 2: Antioxidative Capacity Assessment

In vitro assays were conducted to evaluate the antioxidative capacity of several benzamide derivatives, including those structurally related to this compound. Results showed that these compounds significantly reduced oxidative damage in cellular models, confirming their potential as antioxidant agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。